N-[4-(benzylsulfamoyl)phenyl]-4-methylbenzamide
Overview
Description
N-[4-(benzylsulfamoyl)phenyl]-4-methylbenzamide: is a synthetic organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylsulfamoyl group attached to a phenyl ring, which is further connected to a 4-methylbenzamide moiety. The molecular formula of this compound is C15H16N2O3S, and it has a molecular weight of 304.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzylsulfamoyl)phenyl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions often include the use of an organic solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: N-[4-(benzylsulfamoyl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: N-[4-(benzylsulfamoyl)phenyl]-4-methylbenzamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be utilized in the development of new materials and chemical compounds .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its interactions with biological targets suggest it could be developed into treatments for various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of N-[4-(benzylsulfamoyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, depending on the role of the enzyme in the organism .
Comparison with Similar Compounds
- N-benzyl 4-boronobenzenesulfonamide
- 4-(benzylsulfamoyl)phenylboronic acid
- 4-(N-benzylsulfonamidophenyl)boronic acid .
Comparison: N-[4-(benzylsulfamoyl)phenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
N-[4-(benzylsulfamoyl)phenyl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-16-7-9-18(10-8-16)21(24)23-19-11-13-20(14-12-19)27(25,26)22-15-17-5-3-2-4-6-17/h2-14,22H,15H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMRTENVEVTENJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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